molecular formula C12H14FNO B6129708 N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide

N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide

Cat. No. B6129708
M. Wt: 207.24 g/mol
InChI Key: UHMWGVOBBZIMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide, commonly known as 'FPECC', is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPECC belongs to the class of cyclopropane carboxamide derivatives, and its chemical structure is shown below:

Mechanism of Action

The exact mechanism of action of FPECC is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the transmission of pain signals and a reduction in anxiety and depressive symptoms.
Biochemical and Physiological Effects:
FPECC has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. FPECC has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPECC for lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for investigating the role of GABAergic signaling in various physiological processes. However, one of the limitations of FPECC is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several potential future directions for research on FPECC. One area of interest is its potential use in the treatment of neuropathic pain, which is a challenging condition to manage. Another potential direction is the investigation of FPECC's effects on cognitive function and memory, as it has been found to enhance the activity of the hippocampus, a brain region involved in learning and memory. Additionally, further research is needed to elucidate the exact mechanism of action of FPECC and to develop more potent and selective analogs for therapeutic use.
In conclusion, FPECC is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anxiolytic properties and has been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. Further research is needed to elucidate its exact mechanism of action and to develop more potent and selective analogs for therapeutic use.

Synthesis Methods

The synthesis of FPECC involves the reaction of 4-fluoroacetophenone with cyclopropanecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

FPECC has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. FPECC has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMWGVOBBZIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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